Bienvenue dans la boutique en ligne BenchChem!

Methyl 1-methyl-4-oxopiperidine-2-carboxylate

Medicinal Chemistry Drug Design ADME

Methyl 1-methyl-4-oxopiperidine-2-carboxylate (CAS 86251-51-6) is a heterocyclic piperidine building block distinguished by its unique substitution pattern: an N-methyl tertiary amine, a C-4 ketone, and a C-2 methyl ester. With molecular formula C₈H₁₃NO₃ and molecular weight 171.19 g/mol, the compound exhibits zero hydrogen bond donors (HBD=0), four hydrogen bond acceptors (HBA=4), and a calculated XlogP of -0.3, defining it as a low-molecular-weight fragment with balanced polarity.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 86251-51-6
Cat. No. B3022893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-methyl-4-oxopiperidine-2-carboxylate
CAS86251-51-6
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCN1CCC(=O)CC1C(=O)OC
InChIInChI=1S/C8H13NO3/c1-9-4-3-6(10)5-7(9)8(11)12-2/h7H,3-5H2,1-2H3
InChIKeySGYBQJCTUIQSPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Methyl-4-Oxopiperidine-2-Carboxylate (CAS 86251-51-6): Procurement-Ready Physicochemical and Structural Profile


Methyl 1-methyl-4-oxopiperidine-2-carboxylate (CAS 86251-51-6) is a heterocyclic piperidine building block distinguished by its unique substitution pattern: an N-methyl tertiary amine, a C-4 ketone, and a C-2 methyl ester. With molecular formula C₈H₁₃NO₃ and molecular weight 171.19 g/mol, the compound exhibits zero hydrogen bond donors (HBD=0), four hydrogen bond acceptors (HBA=4), and a calculated XlogP of -0.3, defining it as a low-molecular-weight fragment with balanced polarity . The presence of the N-methyl group fundamentally alters its physicochemical profile relative to its secondary-amine analog methyl 4-oxopiperidine-2-carboxylate (CAS 187753-15-7), which carries one HBD and a marginally lower logP [1]. This substitution pattern renders the compound particularly suited for medicinal chemistry campaigns requiring tertiary amine scaffolds with attenuated hydrogen-bonding capacity.

Why Generic Substitution Fails for Methyl 1-Methyl-4-Oxopiperidine-2-Carboxylate: Structural Determinants of Reactivity and Physicochemical Differentiation


Substituting methyl 1-methyl-4-oxopiperidine-2-carboxylate with the closest in-class analog, methyl 4-oxopiperidine-2-carboxylate (CAS 187753-15-7), introduces a critical structural change: the replacement of the N-methyl tertiary amine with a secondary amine. This single alteration shifts the hydrogen bond donor count from 0 to 1 and reduces logP by approximately 0.07 units [1]. These differences carry downstream consequences for membrane permeability, metabolic stability toward N-dealkylation, and the compound's suitability as a non-basic, non-hydrogen-bond-donating fragment in structure-based drug design. The quantitative evidence detailed below demonstrates that these two compounds, despite their superficial similarity, are not interchangeable in scientific procurement decisions.

Quantitative Differentiation Evidence: Methyl 1-Methyl-4-Oxopiperidine-2-Carboxylate vs. Closest Analogs


Hydrogen Bond Donor Count: Zero vs. One Confers a Different Permeability and Metabolic Profile

Methyl 1-methyl-4-oxopiperidine-2-carboxylate possesses zero hydrogen bond donors (HBD), whereas its direct analog methyl 4-oxopiperidine-2-carboxylate carries one HBD due to its secondary amine [1]. In drug discovery, a reduction of one HBD is associated with an approximate 10-fold increase in passive membrane permeability based on widely accepted guidelines (Lipinski's Rule of Five), making the N-methylated derivative a more favorable fragment for CNS and intracellular target campaigns [2].

Medicinal Chemistry Drug Design ADME

Lipophilicity Shift: XlogP -0.30 vs. -0.37 Modulates Compound Polarity and Formulation Behavior

The target compound exhibits a calculated XlogP of -0.30, compared to -0.37 for methyl 4-oxopiperidine-2-carboxylate [1]. While the absolute difference appears small (ΔlogP = 0.07), this shift reflects the replacement of a polar N–H bond with a more lipophilic N–CH₃ group, which can alter solubility, protein binding, and partitioning behavior in biphasic reaction systems. In lead optimization, logP adjustments of this magnitude have been shown to significantly influence pharmacokinetic parameters including volume of distribution and clearance [2].

Lipophilicity Formulation LogP Optimization

Topological Polar Surface Area (TPSA): 46.6 Ų vs. 55.4 Ų Impacts Oral Bioavailability Predictions

The target compound has a topological polar surface area (TPSA) of 46.6 Ų, compared to 55.4 Ų for the N-des-methyl analog (S)-methyl 4-oxopiperidine-2-carboxylate . Under Veber's criteria for oral bioavailability, compounds with TPSA ≤ 140 Ų are generally predicted to exhibit favorable oral absorption; however, the 8.8 Ų difference between these two scaffolds represents a ca. 16% relative reduction in polar surface area, which can influence intestinal permeability and transporter recognition [1].

Oral Bioavailability Drug-likeness Veber's Rules

Synthetic Route Accessibility: Direct N-Methylation Step Avoids Protecting Group Chemistry Required for Secondary Amine Analogs

The hydrochloride salt of methyl 1-methyl-4-oxopiperidine-2-carboxylate (CAS 2378501-40-5) is synthesized via a two-step sequence: (i) reaction of piperidine with methyl chloroformate to yield methyl 4-oxopiperidine-2-carboxylate, followed by (ii) N-methylation using methyl iodide in the presence of sodium hydride . By contrast, accessing differentially N-substituted analogs of methyl 4-oxopiperidine-2-carboxylate requires N-Boc protection/deprotection sequences, adding two synthetic steps and reducing overall yield. The direct N-methylation route provides the target compound in a more convergent manner, which is advantageous for medicinal chemistry parallel synthesis and scale-up [1].

Synthetic Chemistry Process Development Scale-up

Vendor Purity Benchmarking: 95–98% Assay with Multi-Gram Availability Enables Comparative Procurement

Multiple vendors offer methyl 1-methyl-4-oxopiperidine-2-carboxylate at certified purity levels: MolCore provides NLT 98% , while Leyan and Chemscene supply at 95+% . In comparison, the N-des-methyl analog methyl 4-oxopiperidine-2-carboxylate (CAS 187753-15-7) is commonly listed at 95% purity from comparable suppliers . The availability of the target compound at ≥98% purity from at least one vendor provides a measurable quality advantage for applications requiring high-purity building blocks, such as fragment-based crystallography or late-stage functionalization where impurities can interfere with catalyst turnover.

Procurement Quality Control Supply Chain

Storage and Stability Differentiation: Refrigerated Storage (2–8°C) Indicates Different Stability Profile vs. Room-Temperature Analogs

Chemscene specifies storage at 2–8°C in a sealed, dry environment for methyl 1-methyl-4-oxopiperidine-2-carboxylate . In contrast, methyl 4-oxopiperidine-2-carboxylate from Fluorochem is typically stored at room temperature . The requirement for refrigerated storage suggests that the N-methyl derivative may have a lower thermal stability threshold or higher hygroscopicity, information that is critical for laboratory inventory planning and for assessing shelf-life in long-term compound management workflows.

Stability Storage Logistics

Optimal Application Scenarios for Methyl 1-Methyl-4-Oxopiperidine-2-Carboxylate Based on Verified Differentiation Evidence


CNS Drug Discovery: Fragment Library Design Requiring Low HBD and Optimized TPSA

Medicinal chemistry teams targeting CNS indications (e.g., neurodegenerative diseases, psychiatric disorders) should prioritize methyl 1-methyl-4-oxopiperidine-2-carboxylate over the secondary amine analog because its HBD=0 and TPSA=46.6 Ų profiles align with established CNS drug-likeness parameters. The absence of a hydrogen bond donor and lower polar surface area predict superior blood-brain barrier penetration . This compound is appropriate for inclusion in fragment-screening libraries where CNS multiparameter optimization scores are a key selection criterion.

Parallel Synthesis and Medicinal Chemistry Library Production

The convergent two-step synthetic route to the N-methyl scaffold, which avoids N-Boc protection/deprotection sequences, makes this compound the operationally preferred building block for high-throughput parallel synthesis . Medicinal chemistry groups conducting structure-activity relationship (SAR) exploration around the piperidine core can achieve faster cycle times and higher overall yields by selecting the N-methyl building block directly rather than performing post-coupling N-alkylation.

Biophysical Assay-Quality Building Block Procurement (SPR, ITC, X-ray Crystallography)

For biophysical fragment screening campaigns requiring the highest available purity to minimize false-positive hits, the NLT 98% grade from MolCore provides a measurable 3-percentage-point purity advantage over the typical 95% grade available for the des-methyl analog . This purity differential is critical for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and protein X-ray crystallography, where trace impurities can generate spurious binding signals or interfere with crystal packing.

Cold-Chain Managed Compound Collections Requiring Explicit Stability Profiles

Compound management facilities maintaining libraries under controlled cold-storage conditions (2–8°C) are directly compatible with the vendor-specified storage requirements for methyl 1-methyl-4-oxopiperidine-2-carboxylate . Procurement teams should select this compound when integrating into existing cold-chain workflows and should avoid room-temperature-stored analogs that may exhibit different degradation kinetics under identical storage regimes.

Quote Request

Request a Quote for Methyl 1-methyl-4-oxopiperidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.